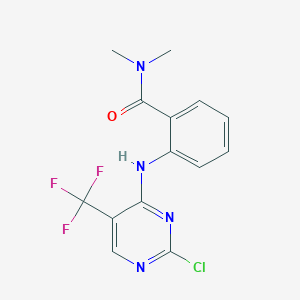
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one is an organic compound with the molecular formula C10H8BrClO2 and a molecular weight of 275.53 g/mol . This compound belongs to the class of chromanones, which are oxygen-containing heterocycles. It is characterized by the presence of bromomethyl and chlorochromanone functional groups, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one typically involves the bromination of 6-chlorochroman-4-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
化学反応の分析
Types of Reactions
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chlorochroman-4-one: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
7-Methyl-6-chlorochroman-4-one: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and applications.
7-Bromomethyl-6-methylchroman-4-one: Similar structure but with a methyl group at the 6-position, affecting its chemical properties.
Uniqueness
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one is unique due to the presence of both bromomethyl and chlorochromanone groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
特性
分子式 |
C10H8BrClO2 |
|---|---|
分子量 |
275.52 g/mol |
IUPAC名 |
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H8BrClO2/c11-5-6-3-10-7(4-8(6)12)9(13)1-2-14-10/h3-4H,1-2,5H2 |
InChIキー |
SKTYBCKLHZWCHM-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1=O)C=C(C(=C2)CBr)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pentanenitrile, 5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-](/img/structure/B8624581.png)







![N1-((1H-Benzo[d]imidazol-2-yl)methyl)ethane-1,2-diamine](/img/structure/B8624638.png)

